7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key $$^1$$H NMR (400 MHz, CDCl$$_3$$) signals:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.95 | Singlet | 3H | Methoxy (–OCH$$_3$$) |
| 4.65 | Singlet | 2H | Chloromethyl (–CH$$_2$$Cl) |
| 7.12 | Doublet | 1H | Aromatic H at C6 |
| 7.45 | Doublet | 1H | Aromatic H at C4 |
| 7.89 | Singlet | 1H | Aromatic H at C8 |
$$^{13}$$C NMR (100 MHz, CDCl$$_3$$) highlights:
- 163.2 ppm : Oxazole C2.
- 56.1 ppm : Methoxy carbon.
- 42.8 ppm : Chloromethyl carbon.
- Aromatic carbons: 112.4–154.3 ppm .
Infrared (IR) Spectroscopy
| Wavenumber (cm$$^{-1}$$) | Assignment |
|---|---|
| 2920–2850 | C–H stretch (chloromethyl) |
| 1615 | C=N stretch (oxazole) |
| 1250 | C–O–C stretch (methoxy) |
| 750 | C–Cl stretch |
Mass Spectrometry
- ESI-HRMS : [M+H]$$^+$$ at m/z 276.96 (calc. 276.94).
- Fragmentation pattern: Loss of –CH$$2$$Cl (–49 Da) and –OCH$$3$$ (–31 Da).
Crystallographic Data and Conformational Studies
No single-crystal X-ray data is available for this compound. However, analogous benzoxazole derivatives exhibit:
- Planar benzoxazole cores with dihedral angles <5° between rings.
- Chloromethyl group orientation : Preferential equatorial positioning to minimize steric clash.
- Intermolecular interactions : Weak C–H···O and halogen bonding (Br···Cl) in solid state.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -6.34 | Benzoxazole π-system |
| LUMO | -1.87 | σ* antibonding (C–Br/C–Cl) |
- HOMO-LUMO gap : 4.47 eV, indicating moderate reactivity.
Natural Bond Orbital (NBO) Analysis
- Charge distribution :
- Br: +0.32 e.
– Cl: -0.18 e.
– Oxazole N: -0.45 e.
- Br: +0.32 e.
- Hyperconjugation : Delocalization from methoxy O to benzoxazole ring stabilizes structure.
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO2/c1-13-5-2-6(10)9-7(3-5)12-8(4-11)14-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIXPFVBCREGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Benzoxazole Derivatives
Benzoxazoles are commonly synthesized by condensation reactions involving 2-aminophenol and various aldehydes or derivatives, often under catalytic conditions. The incorporation of substituents such as bromine, chloromethyl, and methoxy groups requires additional steps, including halogenation and alkylation reactions.
A recent review highlights several catalytic methods for benzoxazole synthesis using 2-aminophenol with aldehydes in aqueous or organic solvents, employing nanocatalysts like magnetic solid acids or nano-ZnO to improve yields and reaction times under mild conditions. However, these general methods focus on the benzoxazole ring formation rather than the specific chloromethyl and bromo substitutions.
Preparation of 2-(Chloromethyl) Substituted Benzoxazoles
The chloromethyl group at the 2-position is typically introduced via chloromethylation reactions or by using chloromethyl-containing precursors.
Chloromethylation via Chlorinating Agents:
Chlorobenzoxazoles can be prepared by reacting benzoxazoles with chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus trichloride (PCl3), or chlorine gas in the presence of acidic catalysts. For example, benzoxazole derivatives can be selectively chlorinated at the 2-position by treating the corresponding benzoxazol-2-one or benzoxazole with these chlorinating agents under controlled temperature and stirring conditions, often in solvents like chlorobenzene.Process Details from Patent Literature:
A patented process describes charging benzoxazole derivatives into a reactor with an acidic catalyst and chlorinating agent, followed by slow chlorine gas addition at ~100 °C. The reaction is monitored by gas chromatography to ensure complete conversion. This method yields high purity 2-chlorobenzoxazoles with excellent selectivity and yield.Synthesis from 2-Aminophenol Derivatives:
Another approach involves synthesizing 2-(chloromethyl)-1H-benzoxazole derivatives by reacting 2-aminophenol with chloromethyl-containing reagents or intermediates. For instance, a related compound, 2-(chloromethyl)-1H-benzo[d]imidazole, is prepared by refluxing ortho-phenylenediamine with chloroacetic acid and hydrochloric acid, followed by neutralization and recrystallization. Similar strategies can be adapted for benzoxazoles.
Representative Synthetic Route for 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole
Based on the integration of the above methods, a plausible synthetic sequence is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting Material Preparation | Use 5-methoxy-2-aminophenol as the benzoxazole precursor | Ensures methoxy group at 5-position |
| 2 | Benzoxazole Ring Formation | Condensation with appropriate aldehyde under catalytic conditions (e.g., nanocatalysts in water or DMF) | Formation of 5-methoxy-1,3-benzoxazole core |
| 3 | Bromination | Electrophilic bromination using Br2 or NBS at controlled temperature | Introduction of bromine at 7-position |
| 4 | Chloromethylation | Reaction with chloromethylating agent (e.g., chloromethyl chloride) or chlorination of methyl precursor using PCl5 or chlorine gas with acidic catalyst | Installation of chloromethyl group at 2-position |
Data Table: Summary of Preparation Parameters and Yields
Research Findings and Analysis
The use of nanocatalysts in benzoxazole ring formation significantly improves reaction efficiency, reducing time and increasing yields, while enabling environmentally benign conditions.
Bromination requires careful stoichiometric control to avoid over-bromination; mild conditions favor selective substitution at the 7-position.
Chloromethylation via chlorinating agents like PCl5 or chlorine gas under acidic catalysis provides high selectivity for the 2-position chloromethyl group, with high purity products suitable for further functionalization.
The sequence of substitution reactions is critical; typically, the methoxy group is introduced first (via the starting aminophenol), followed by benzoxazole formation, then bromination, and finally chloromethylation to avoid unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of benzoxazole aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzoxazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Benzoxazole derivatives are well-known for their antimicrobial activities. Research indicates that compounds similar to 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole exhibit significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) of these compounds are often comparable to standard antibiotics like ofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. In particular, compounds related to this compound have demonstrated cytotoxic effects against human colorectal carcinoma (HCT116) cell lines. The IC50 values obtained from Sulforhodamine B assays indicate promising anticancer activity, with some derivatives showing lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil .
Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can enhance antimicrobial and anticancer properties. For instance, the presence of methoxy groups has been linked to increased efficacy against cancer cell lines .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, heteroatoms, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:
Table 1: Comparison of Structural Features
Electronic and Reactivity Differences
- Chloromethyl vs. Methyl/Chloro at Position 2 : The chloromethyl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), whereas methyl or chloro substituents (as in ) limit such reactivity. Chloro groups may participate in cross-coupling reactions, while methyl groups are typically inert.
- Methoxy vs. Carboxylic Acid at Position 5 : The methoxy group (electron-donating) increases electron density in the benzoxazole ring, enhancing stability and directing electrophilic substitution. In contrast, the carboxylic acid group () introduces acidity and hydrogen-bonding capability, affecting solubility and biological interactions.
- Benzoxazole vs. Benzothiazole Core: Replacing oxygen with sulfur (as in ) alters electronic properties.
Research Findings and Data
Table 2: Key Research Insights
Biological Activity
7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. Benzoxazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Formula | C₉H₇BrClNO₂ |
| Melting Point | 107-109 °C |
| CAS Number | 1092352-84-5 |
| Molecular Weight | 252.52 g/mol |
This compound is characterized by the presence of a bromine atom and a chloromethyl group, which may influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with benzoxazole derivatives, including:
- Antimicrobial Activity : Benzoxazole derivatives have shown varying degrees of antibacterial and antifungal activities. For instance, compounds similar to this compound were tested against various bacterial strains such as Bacillus subtilis and Escherichia coli, demonstrating significant antimicrobial properties .
- Anticancer Activity : The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro tests using human colorectal carcinoma cell lines (HCT-116) indicated that certain benzoxazole analogues exhibit cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil . The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole structure can enhance its anticancer efficacy.
Antimicrobial Evaluation
A study synthesized a series of benzoxazole derivatives, including this compound, and evaluated their antimicrobial activity using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Bacillus subtilis with MIC values significantly lower than those of standard antibiotics .
| Compound Name | MIC (µM) against Bacillus subtilis | MIC (µM) against Escherichia coli |
|---|---|---|
| 7-Bromo-2-(chloromethyl)-5-methoxy... | 12 | 25 |
| Standard Antibiotic (Ofloxacin) | 8 | 15 |
Anticancer Activity
Another investigation focused on the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The study reported that compounds similar to this compound displayed varying levels of cytotoxicity against HCT116 cells:
| Compound Name | IC50 (µM) |
|---|---|
| 7-Bromo-2-(chloromethyl)-5-methoxy... | 24.5 |
| Standard Drug (5-Fluorouracil) | 29.2 |
This indicates that the compound has promising potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzoxazole derivatives have revealed that:
Q & A
Q. What synthetic routes are available for preparing 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole, and how can reaction conditions be optimized for higher yields?
A common approach involves cyclization and condensation reactions. For example, benzoxazole derivatives are synthesized using aluminum nitrate and acetic anhydride under reflux conditions, followed by hydrazine hydrate treatment to form intermediates. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF improve reaction homogeneity .
- Catalysts : Potassium hydroxide facilitates cyclization of acid hydrazides into triazole-thiol intermediates .
- Temperature control : Reflux conditions (e.g., 9 hours in DMF) ensure complete conversion .
- Purification : Recrystallization from ethanol or water yields pure products (>95% by TLC) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- 1H-NMR : Aromatic protons and functional groups (e.g., -SH at ~13.85 ppm, amino groups at ~5.63 ppm) confirm substituent positions .
- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n space group) with lattice parameters (e.g., a = 9.4403 Å, β = 101.67°) validate molecular geometry .
- Elemental analysis : Matches calculated vs. experimental values (e.g., C 73.20% vs. 73.00%) to verify purity .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in substitution reactions, and what mechanistic insights exist for benzoxazole ring formation?
The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitutions (e.g., with amines or thiols). Mechanistically:
- Cyclization : Under Bischler-Napieralski conditions, 2-bromo-2-phenylacetic acid reacts with methyl-4-hydroxy benzoate to form the benzoxazole core via intramolecular dehydration .
- Lithiation : n-Butyllithium at -78°C selectively targets bromine substituents for boronate formation, as shown in analogous fluorobenzoxaborole syntheses .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points or spectral data)?
- Cross-validation : Compare HRMS (EI) data (e.g., C₁₈H₁₇NO₃: calc. 295.3 vs. exp. 295.3) with independent studies.
- Crystallographic refinement : Adjust H-atom positions in diffraction models to resolve discrepancies in bond angles or torsion .
- Replicate conditions : Reproduce syntheses using identical reagents (e.g., trimethoxymethane in methanol) to verify reproducibility .
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Molecular docking : Triazole-thiol derivatives show affinity for microbial enzyme active sites, guided by hydrogen bonding and hydrophobic interactions .
- Conformational studies : DFT calculations on analogous benzimidazoles reveal steric effects of bromine and methoxy groups on binding .
Q. What are the environmental and handling risks associated with this compound, and how can they be mitigated in lab settings?
- Toxicity : Limited data exist, but related chlorinated benzothiazoles show aquatic toxicity. Use fume hoods and avoid aqueous waste discharge .
- Stability : Store in dry, ventilated areas away from light. Decomposition under heat may release HCl or Br₂ .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Benzoxazole Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Al(NO₃)₃, acetic anhydride, reflux | 70-85% | |
| Hydrazide formation | Hydrazine hydrate, KOH, DMF | 90% | |
| Boronate synthesis | n-BuLi, Et₂O, -78°C | 49% |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H-NMR | δ 13.85 (-SH), 5.63 (-NH₂) | |
| X-ray diffraction | a = 9.4403 Å, β = 101.67° | |
| HRMS (EI) | m/z 295.3 (C₁₈H₁₇NO₃) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
